molecular formula C35H46O19 B8271605 Leonoside A CAS No. 131862-11-8

Leonoside A

Cat. No.: B8271605
CAS No.: 131862-11-8
M. Wt: 770.7 g/mol
InChI Key: ZPJGTPAAEPXBQT-KMKHSNLESA-N
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Description

Its isolation often involves n-butanol extraction followed by chromatographic purification using techniques such as vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC) .

Properties

CAS No.

131862-11-8

Molecular Formula

C35H46O19

Molecular Weight

770.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O19/c1-15-25(42)27(44)32(54-33-28(45)26(43)21(40)14-49-33)35(50-15)53-31-29(46)34(48-10-9-17-3-6-18(37)20(39)11-17)51-23(13-36)30(31)52-24(41)8-5-16-4-7-19(38)22(12-16)47-2/h3-8,11-12,15,21,23,25-40,42-46H,9-10,13-14H2,1-2H3/b8-5+/t15-,21-,23+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35-/m0/s1

InChI Key

ZPJGTPAAEPXBQT-KMKHSNLESA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leonoside A typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of such complex compounds may involve biotechnological methods, including the use of enzymes or microbial fermentation. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups would yield quinones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may exhibit various biological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties. These activities make it a potential candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its complex structure and biological activities suggest it could interact with multiple molecular targets, making it a candidate for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple functional groups and potential for chemical modification.

Mechanism of Action

The mechanism of action of Leonoside A likely involves interactions with various molecular targets, such as enzymes or receptors. The multiple hydroxyl groups and aromatic rings suggest it could form hydrogen bonds and π-π interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Molecular Weight Key Structural Features Natural Sources Bioactivities
Leonoside B C₃₆H₄₈O₁₉ 784.77 Additional methyl group vs. This compound Leonurus heterophyllus Cytotoxic (e.g., against cancer cells)
Verbascoside C₂₉H₃₆O₁₅ 623.20 Caffeoyl-rhamnose-glucose-phenylethanoid (simpler glycosylation) Widespread in Lamiaceae Neuroprotective, antimicrobial
Leucoseptoside A C₃₆H₄₈O₁₉ 784.77 Similar to this compound but with hexose instead of rhamnose Sideritis cypria Not well studied; presumed antioxidant

Key Observations :

Glycosylation Complexity: this compound and B exhibit more extensive glycosylation than verbascoside, which correlates with enhanced solubility and bioavailability .

Substituent Groups: The caffeoyl group in this compound contributes to its antioxidant activity, whereas lavandulifolioside’s feruloyl group may alter its enzyme-binding affinity .

Species-Specific Variation: Leonurus japonicus produces this compound, B, E, F, and G, with structural revisions highlighting the challenge of differentiating these analogues .

Pharmacological Activity Comparisons

Table 2: Bioactivity Data of this compound and Analogues

Compound Antioxidant Activity (IC₅₀, DPPH assay) Cytotoxicity (IC₅₀, HT-29 cells) Anti-inflammatory (NO inhibition)
This compound 18.5 µM >400 µM (non-toxic) 62% inhibition at 50 µM
Leonoside B 22.3 µM 26.7 µg/mL Not reported
Verbascoside 12.8 µM >400 µM 75% inhibition at 50 µM
Lavandulifolioside 15.2 µM >400 µM 58% inhibition at 50 µM

Insights :

  • This compound shows moderate antioxidant activity compared to verbascoside, likely due to differences in hydroxyl group positioning .
  • Leonoside B exhibits higher cytotoxicity, possibly due to its methyl group enhancing membrane permeability .
  • Anti-inflammatory effects are consistent across phenylethanoids, with verbascoside being the most potent .

Q & A

Q. What spectroscopic and chromatographic methods are most effective for identifying Leonoside A in plant extracts?

To confirm the presence of this compound (C₃₅H₄₆O₁₉, MW 770.75), researchers should employ a combination of high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Mass spectrometry (MS) is critical for determining molecular weight and fragmentation patterns. Comparative analysis with reference standards from Leonurus heterophyllus is essential, as outlined in studies isolating similar diterpenoid glycosides .

Q. How can researchers design experiments to study this compound’s biosynthesis in Leonurus species?

Biosynthetic pathways can be investigated via transcriptomic and metabolomic profiling of Leonurus tissues (e.g., leaves, stems). Key enzymes like UDP-glycosyltransferases (UGT) and methyltransferases (OMT) should be prioritized, as these catalyze glycosylation and methylation steps in related compounds like Leonoside F . Stable isotope labeling can track precursor incorporation into this compound.

Q. What criteria should guide the selection of Leonurus species for this compound extraction?

Prioritize species with documented phytochemical diversity (e.g., Leonurus heterophyllus vs. L. glaucescens) and validate via LC-MS/MS. Include controls for environmental factors (soil, climate) that influence secondary metabolite production. Reference herbarium specimens or genomic databases to confirm species identity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) may arise from differences in assay conditions (cell lines, dosage) or compound purity. Apply the Cochrane systematic review framework to evaluate study heterogeneity, including sensitivity analyses for methodological variability (e.g., extraction solvents, in vitro vs. in vivo models) . Replicate key studies using standardized protocols (e.g., ISO guidelines) and report negative results to reduce publication bias .

Q. What experimental strategies optimize the total synthesis of this compound?

Leverage methodologies from related diterpenoid glycosides, such as the "retain-activate" glycosylation strategy using perturbed Pummerer reactions. This approach enables activation of disarmed thioglycoside donors, as demonstrated in Leonoside E synthesis . Computational modeling (e.g., DFT calculations) can predict reaction pathways to minimize side products.

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?

Use a factorial design to test multiple concentrations (e.g., 0.1–100 µM) across relevant biological models (e.g., primary cells, organoids). Include positive/negative controls and measure both efficacy (e.g., IC₅₀) and toxicity (e.g., LD₅₀). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) are critical for identifying non-linear responses .

Q. What computational tools are suitable for predicting this compound’s molecular targets?

Apply molecular docking (AutoDock Vina, Schrödinger) to screen against databases like ChEMBL or PubChem. Validate predictions via CRISPR-Cas9 knockout models or surface plasmon resonance (SPR) assays. Network pharmacology approaches can map multi-target interactions, addressing potential off-target effects .

Methodological Guidance

Q. How to conduct a systematic review of this compound’s pharmacological mechanisms?

Follow PRISMA guidelines: (1) Define inclusion/exclusion criteria (e.g., in vitro, in vivo, clinical studies); (2) Search PubMed, Web of Science, and Embase using Boolean terms ("this compound" AND (pharmacology OR "mechanism of action")); (3) Use tools like ROBINS-I for risk-of-bias assessment . Exclude non-peer-reviewed sources (e.g., ) .

Q. What statistical methods are recommended for metabolomic data analysis in this compound research?

Use multivariate analysis (PCA, PLS-DA) to identify metabolite clusters linked to this compound biosynthesis. Pair with pathway enrichment tools (KEGG, PlantCyc) to map biochemical routes. For dose-response data, nonlinear regression models (e.g., Hill equation) are preferable .

Q. How to validate the purity of synthesized this compound for in vivo studies?

Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, O content). For chiral purity, use circular dichroism (CD) spectroscopy. Purity must be confirmed before pharmacokinetic studies to avoid confounding toxicity results .

Tables for Quick Reference

Table 1: Key Physicochemical Properties of this compound

PropertyValueMethod (Reference)
Molecular FormulaC₃₅H₄₆O₁₉NMR, MS
Molecular Weight770.75 g/molHigh-resolution MS
Melting PointNot reported (amorphous powder)Differential Scanning Calorimetry

Table 2: Recommended Databases for this compound Research

DatabaseFocus AreaLink
PubChemCompound identificationhttps://pubchem.ncbi.nlm.nih.gov
ChEMBLBioactivity datahttps://www.ebi.ac.uk/chembl/
KNApSAcKPlant metabolite profileshttp://knapsack.jp/

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